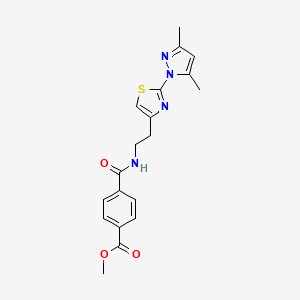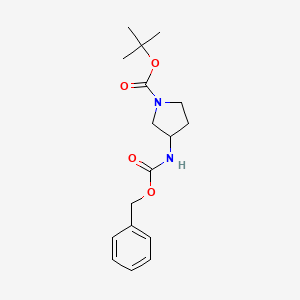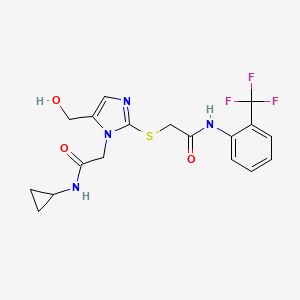
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains a trifluoromethoxy group attached to a benzyl group, which could potentially increase its lipophilicity and membrane permeability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring, a benzyl group, and a trifluoromethoxy group. The spatial arrangement of these groups could significantly influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring. The trifluoromethoxy group is generally considered stable under physiological conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Nicotinamide derivatives also show promise in medicinal chemistry, particularly in the development of antiprotozoal agents. Ismail et al. (2003) synthesized a series of compounds, including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, demonstrating significant activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. These findings are instrumental in guiding the development of new therapeutic agents for protozoal infections, showcasing the versatility of nicotinamide derivatives in addressing global health challenges (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Role in Redox Chemistry
Nicotinamide-based compounds have found their role in redox chemistry as well. Paul, Arends, and Hollmann (2014) discuss synthetic nicotinamide cofactor analogues, especially 1,4-dihydronicotinamide derivatives and their use in redox reactions. These compounds mimic the function of natural NAD(P)H in enzymatic and chemical reactions, providing a simplified and effective approach for redox transformations. This research opens up new avenues for the application of nicotinamide derivatives in organic synthesis and biocatalysis, offering a bridge between biochemistry and synthetic chemistry (Paul, Arends, & Hollmann, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(oxolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)27-14-4-1-12(2-5-14)9-23-17(24)13-3-6-16(22-10-13)26-15-7-8-25-11-15/h1-6,10,15H,7-9,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJXDHZUNRHUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
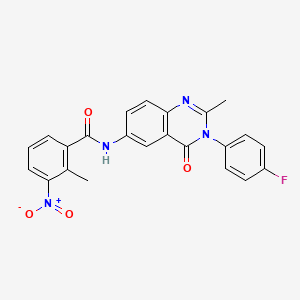



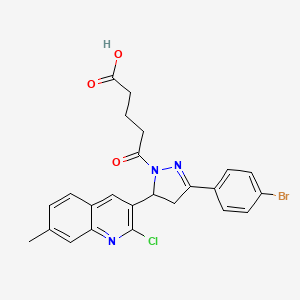
![2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2419905.png)
![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)
![Isopropyl 7-methyl-5-(3-methyl-2-thienyl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2419909.png)

![4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2419913.png)
![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)
